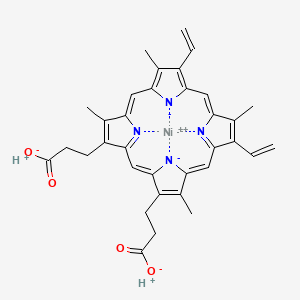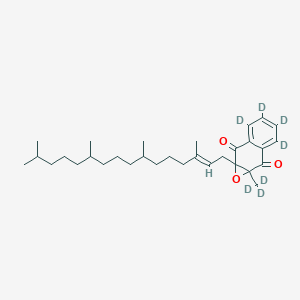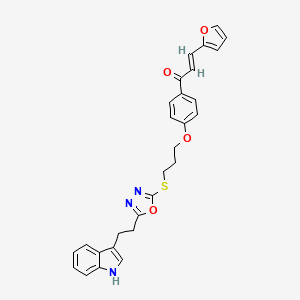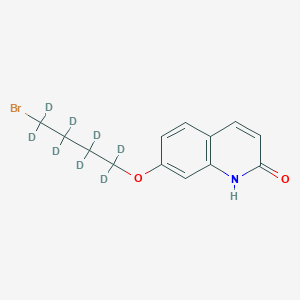
7-(4-Bromobutoxy-1,1,2,2,3,3,4,4-d8)-2(1H)-quinolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(4-Bromobutoxy)quinolin-2(1H)-one-d8 is a deuterated derivative of 7-(4-Bromobutoxy)quinolin-2(1H)-one. This compound is characterized by the presence of a bromobutoxy group attached to the quinolinone core. The deuterium atoms in the compound are often used in research to study reaction mechanisms and metabolic pathways due to their unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Bromobutoxy)quinolin-2(1H)-one-d8 typically involves the following steps:
Starting Material: The synthesis begins with quinolin-2(1H)-one.
Bromination: The quinolin-2(1H)-one is brominated to introduce the bromine atom at the desired position.
Alkylation: The brominated quinolin-2(1H)-one is then reacted with 4-bromobutanol to introduce the bromobutoxy group.
Deuteration: Finally, the compound is subjected to deuteration to replace hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of 7-(4-Bromobutoxy)quinolin-2(1H)-one-d8 follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
7-(4-Bromobutoxy)quinolin-2(1H)-one-d8 undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the quinolinone core.
Hydrolysis: The bromobutoxy group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinolinones, while oxidation and reduction reactions can produce quinolinone derivatives with different oxidation states.
科学的研究の応用
7-(4-Bromobutoxy)quinolin-2(1H)-one-d8 has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies to understand enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 7-(4-Bromobutoxy)quinolin-2(1H)-one-d8 involves its interaction with specific molecular targets. The bromobutoxy group can participate in binding interactions with enzymes or receptors, influencing their activity. The deuterium atoms can alter the compound’s metabolic stability and reaction kinetics, providing insights into reaction mechanisms and pathways.
類似化合物との比較
Similar Compounds
7-(4-Bromobutoxy)-3,4-dihydro-2(1H)-quinolinone: Similar structure but lacks deuterium atoms.
7-(4-Bromobutoxy)-2(1H)-quinolinone: The non-deuterated version of the compound.
7-(4-Chlorobutoxy)quinolin-2(1H)-one: Similar structure with a chlorine atom instead of bromine.
Uniqueness
7-(4-Bromobutoxy)quinolin-2(1H)-one-d8 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium atoms can help in tracing metabolic pathways and studying reaction mechanisms with greater precision.
特性
分子式 |
C13H14BrNO2 |
|---|---|
分子量 |
304.21 g/mol |
IUPAC名 |
7-(4-bromo-1,1,2,2,3,3,4,4-octadeuteriobutoxy)-1H-quinolin-2-one |
InChI |
InChI=1S/C13H14BrNO2/c14-7-1-2-8-17-11-5-3-10-4-6-13(16)15-12(10)9-11/h3-6,9H,1-2,7-8H2,(H,15,16)/i1D2,2D2,7D2,8D2 |
InChIキー |
MBOHAVAGDOGRBS-RXCFTJSRSA-N |
異性体SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])Br)C([2H])([2H])OC1=CC2=C(C=C1)C=CC(=O)N2 |
正規SMILES |
C1=CC(=CC2=C1C=CC(=O)N2)OCCCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,5-Dichloro-N-[[(1alpha,5alpha,6-exo,6alpha)-3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hex-6-yl]methyl]-benzamide-d9](/img/structure/B12414387.png)
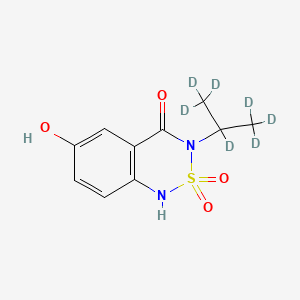
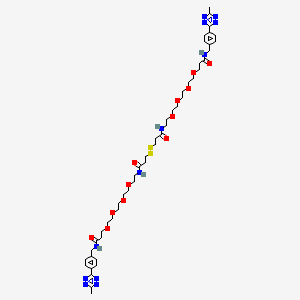
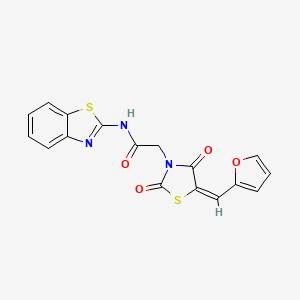
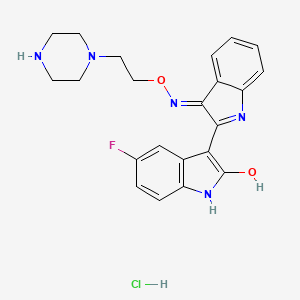
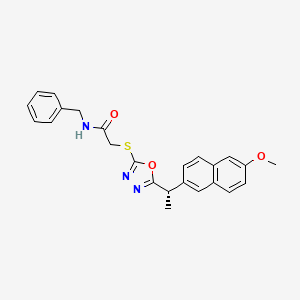

![N-[(2S)-1-[(3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]-4-oxopiperidin-1-yl]-1-oxo-3-phenylpropan-2-yl]-2-chloroacetamide](/img/structure/B12414436.png)

